N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1-ethyl-substituted dihydroindol-2-one core linked to a 2,4,5-trimethylbenzene sulfonamide group.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKWAKUISPYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Ethylation: The final step involves the ethylation of the indole nitrogen using an ethylating agent like ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibiotic or enzyme inhibitor.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.
Antibacterial Activity: Sulfonamides typically inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamides from the evidence (F721-0032, F743-0096, and F721-0023), focusing on substituent effects, molecular properties, and inferred physicochemical behavior.
Structural and Substituent Differences
*Inferred values based on substituent changes.
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 2,4,5-trimethyl benzene substituents enhance lipophilicity compared to F721-0032 (2-methoxy-5-methyl). Methoxy groups introduce polarity (logP = 2.78 for F721-0032 ), whereas methyl groups increase hydrophobicity. The target’s logP is predicted to be higher (~3.2–3.5).
Hydrogen-Bonding Capacity: F721-0032 has 7 hydrogen-bond acceptors (methoxy oxygen contributes) and 1 donor, with a polar surface area (PSA) of 64.26 Ų .
Steric and Conformational Effects: The 1-ethyl group on the indole ring (target and F721-0032) introduces greater steric bulk compared to F743-0096’s 1-methyl tetrahydroquinoline. This may influence binding interactions in biological targets. F721-0023’s simpler 4-methyl benzene substituent results in a lower molecular weight (~338.4 g/mol) and reduced steric hindrance compared to the target.
Physicochemical Property Comparison
*Inferred values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
